2-Iodocinnamic acid

Catalog No.
S3719239
CAS No.
90276-19-0
M.F
C9H7IO2
M. Wt
274.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodocinnamic acid

CAS Number

90276-19-0

Product Name

2-Iodocinnamic acid

IUPAC Name

(E)-3-(2-iodophenyl)prop-2-enoic acid

Molecular Formula

C9H7IO2

Molecular Weight

274.05 g/mol

InChI

InChI=1S/C9H7IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+

InChI Key

SBCFNNJYIXFMFS-AATRIKPKSA-N

SMILES

C1=CC=C(C(=C1)C=CC(=O)O)I

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)I

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)I

2-Iodocinnamic acid is an organic compound with the chemical formula C₉H₇IO₂. It is a derivative of cinnamic acid, characterized by the substitution of an iodine atom at the second position of the phenyl ring. This compound typically appears as a white crystalline solid and is slightly soluble in water but more soluble in organic solvents. Its structure includes a vinyl group adjacent to a carboxylic acid, making it an unsaturated carboxylic acid. The presence of the iodine atom imparts unique properties that differentiate it from its parent compound, cinnamic acid, and other derivatives.

Precursor for Functional Molecules

The presence of the iodine atom and the carboxylic acid group makes 2-iodocinnamic acid a valuable precursor for synthesizing various functional molecules. By manipulating these functional groups, scientists can create new compounds with potential applications in:

  • Medicinal Chemistry: The iodine atom can be readily replaced with other functional groups, allowing researchers to develop novel pharmaceuticals with improved properties ().
  • Material Science: 2-Iodocinnamic acid can be a building block for creating new materials with specific electronic or optical properties by incorporating the molecule into polymers or other functional structures ().

Organic Synthesis Intermediate

-Iodocinnamic acid's reactive nature allows it to participate in various organic reactions. This makes it a potentially useful intermediate in the synthesis of more complex molecules. Researchers might utilize it in reactions like:

  • Cross-coupling reactions: The iodine atom can be readily substituted with other desired functional groups using well-established cross-coupling techniques in organic chemistry ().
  • Cyclization reactions: The carboxylic acid group can participate in cyclization reactions, leading to the formation of new ring structures in complex organic molecules ().
Due to its functional groups. Notably, it can undergo:

  • Electrophilic Aromatic Substitution: The iodine atom can facilitate further substitutions on the aromatic ring.
  • Nucleophilic Addition Reactions: The double bond in the vinyl group can react with nucleophiles.
  • Reactions with Ozone: Similar to other cinnamic acid derivatives, 2-iodocinnamic acid may react with ozone, leading to the formation of various oxidation products .

The biological activity of 2-iodocinnamic acid has been explored in various studies. It exhibits potential antimicrobial properties and may influence cell signaling pathways due to its structural similarities to other bioactive compounds. Additionally, derivatives of cinnamic acid are known for their roles in plant defense mechanisms and may have implications in human health as antioxidants.

Several methods exist for synthesizing 2-iodocinnamic acid:

  • Iodination of Cinnamic Acid: This can be achieved using iodine monochloride or N-iodosuccinimide as iodinating agents under acidic conditions.
  • Knoevenagel Condensation: This reaction involves the condensation of benzaldehyde with malonic acid followed by iodination.
  • Photo

2-Iodocinnamic acid finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds.
  • Organic Synthesis: Used as an intermediate in the synthesis of iodinated compounds.
  • Research: Investigated for its potential applications in medicinal chemistry and material science.

Studies on 2-iodocinnamic acid often focus on its interactions with biological systems. Research indicates that it may interact with enzymes and receptors due to its structural features, influencing metabolic pathways. Interaction studies have highlighted its potential role as an inhibitor or modulator in specific biochemical processes.

Several compounds share structural similarities with 2-iodocinnamic acid. Here is a comparison highlighting its uniqueness:

CompoundStructure FeaturesUnique Aspects
Cinnamic AcidC₉H₈O₂ (no iodine)Base structure for many derivatives
4-Iodocinnamic AcidC₉H₇IClO₂ (iodine at position 4)Different reactivity due to iodine position
Caffeic AcidC₉H₈O₄ (additional hydroxyl groups)More polar due to hydroxyl groups
Ferulic AcidC₉H₁₀O₄ (methoxy group present)Exhibits antioxidant properties

2-Iodocinnamic acid stands out due to the specific placement of the iodine atom, which influences its reactivity and biological activity compared to these similar compounds.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

273.94908 g/mol

Monoisotopic Mass

273.94908 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-20-2023

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